2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

Übersicht

Beschreibung

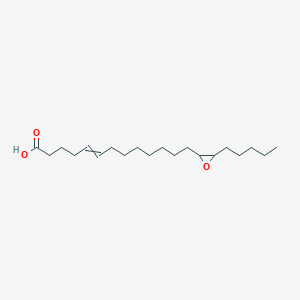

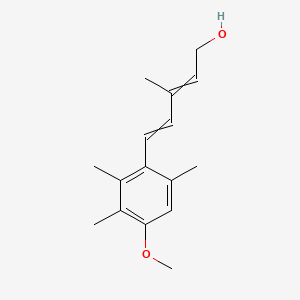

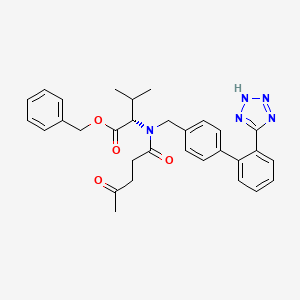

“2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is a product used for proteomics research . It is a metabolite of Repaglinide , an antidiabetic drug . The molecular formula of this compound is C27H36N2O6 .

Molecular Structure Analysis

The molecular formula of “2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is C27H36N2O6 . The molecular weight is 484.593.Wissenschaftliche Forschungsanwendungen

Therapeutic Use in Type 2 Diabetes Mellitus : Repaglinide, a carbamoylmethyl benzoic acid derivative, is a new class of oral antidiabetic agents designed to normalize postprandial glucose levels in patients with type 2 diabetes mellitus. It reduces blood glucose by stimulating insulin release from pancreatic beta-cells and is distinct in structure, binding profile, duration of action, and mode of excretion compared to other antidiabetic agents (Culy & Jarvis, 2001).

Complexes with Transition Metals : Novel transition metal complexes with the repaglinide ligand have been prepared and characterized. These include complexes with manganese(II), iron(III), copper(II), and zinc(II). The studies suggest coordination of the metal ions to repaglinide via two oxygen atoms of the ethoxy and carboxyl groups, showing potential applications in various fields, including pharmacology and materials science (Sadaoui-Kacel, Zaater, Bensouilah, & Djebbar, 2016).

Crystal Structures of Key Intermediate and Impurity : The crystal structures of a key intermediate in the preparation of Repaglinide, 2-(3-ethoxy-4-(methoxycarbonyl)phenyl) acetic acid (RGA), and its derivative have been characterized. These studies are significant for understanding the synthesis process and identifying impurities in the production of Repaglinide (Tang, Wang, & Wu, 2019).

Effect on ATP-sensitive Potassium Channels : Repaglinide acts by closing ATP-sensitive potassium (KATP) channels in the plasma membrane of the pancreatic beta cell. It has been shown to block three types of cloned KATP channels with similar potency, suggesting a broad spectrum of action on different cell types (Dabrowski, Wahl, Holmes, & Ashcroft, 2001).

Pharmacokinetics and Pharmacodynamics : Repaglinide is a fast-acting prandial oral hypoglycemic agent with rapid absorption and elimination, making it suitable for administration preprandially. Its pharmacokinetic profile and improvements in post-prandial hyperglycemia make it a flexible and effective option for type 2 diabetes treatment (Hatorp, 2002).

Mechanism of Action as an Insulin Secretagogue : Repaglinide belongs to a new class of antidiabetic agents and stimulates insulin release in the presence of glucose or other nutrient secretagogues. It acts on ATP-sensitive K+ channels in pancreatic islets, leading to increased Ca2+ influx and insulin release (Malaisse, 2009).

Dynamic Metabolic Profiling in Type 2 Diabetic Mice : Metabolomic studies on type 2 diabetic mice treated with repaglinide have revealed dynamic changes in urine metabolic profiling. Key marker metabolites, including sugars, polyalcohol, and organic acids, were identified, providing insights into the drug's pharmacodynamics (Yi et al., 2012).

Eigenschaften

IUPAC Name |

4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBGPVQRXZSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675819 | |

| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide | |

CAS RN |

874908-12-0 | |

| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)